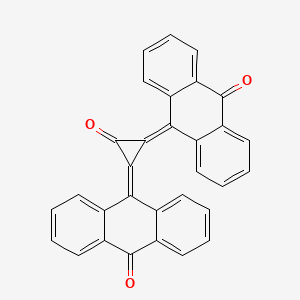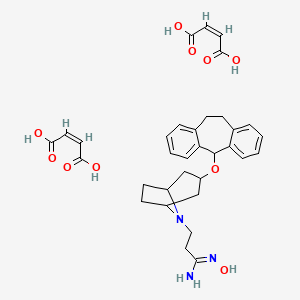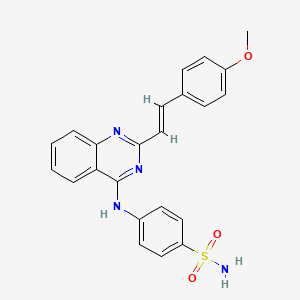
4-((2-(4-Methoxystyryl)quinazolin-4-yl)amino)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2-(4-Methoxystyryl)quinazolin-4-yl)amino)benzenesulfonamide is a complex organic compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(4-Methoxystyryl)quinazolin-4-yl)amino)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized by reacting anthranilic acid with acyl or aroyl chlorides in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-((2-(4-Methoxystyryl)quinazolin-4-yl)amino)benzenesulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium azide, alkyl halides, dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
4-((2-(4-Methoxystyryl)quinazolin-4-yl)amino)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific protein kinases.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for targeting diseases such as cancer and bacterial infections.
Wirkmechanismus
The mechanism of action of 4-((2-(4-Methoxystyryl)quinazolin-4-yl)amino)benzenesulfonamide involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Quinazolin-4-ylamino)acetic acid hydrochloride
- 6-(Quinazolin-4-ylamino)hexanoic acid hydrochloride
- Quinazoline-2-carboxylic acid hydrochloride
Uniqueness
4-((2-(4-Methoxystyryl)quinazolin-4-yl)amino)benzenesulfonamide is unique due to its specific structural features, such as the presence of the methoxystyryl group and the sulfonamide moiety. These features contribute to its distinct biological activities and make it a valuable compound for research and development in medicinal chemistry.
Eigenschaften
CAS-Nummer |
69019-07-4 |
|---|---|
Molekularformel |
C23H20N4O3S |
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
4-[[2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4-yl]amino]benzenesulfonamide |
InChI |
InChI=1S/C23H20N4O3S/c1-30-18-11-6-16(7-12-18)8-15-22-26-21-5-3-2-4-20(21)23(27-22)25-17-9-13-19(14-10-17)31(24,28)29/h2-15H,1H3,(H2,24,28,29)(H,25,26,27)/b15-8+ |
InChI-Schlüssel |
CEUPCDVUVQCPRL-OVCLIPMQSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)S(=O)(=O)N |
Kanonische SMILES |
COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(3-Chloro-4-{[chloro(difluoro)methyl]sulfanyl}phenyl)urea](/img/structure/B14460806.png)
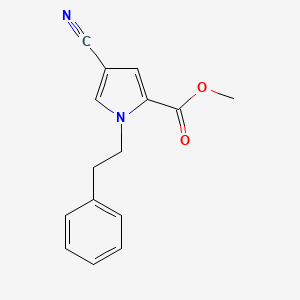
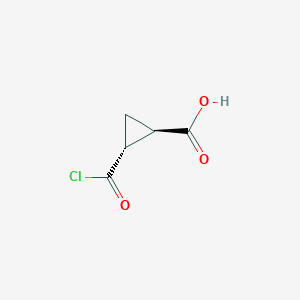
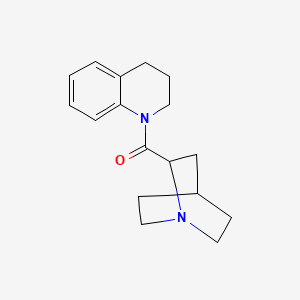
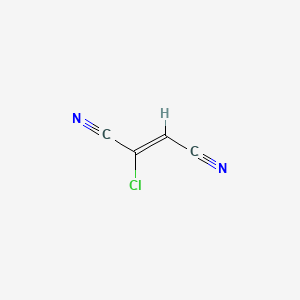
![2-{[(5-Nitrofuran-2-yl)methyl]amino}phenol](/img/structure/B14460831.png)
